molecular formula C6H8O2 B1599470 2-Butynyl acetate CAS No. 34485-37-5

2-Butynyl acetate

Cat. No.: B1599470
CAS No.: 34485-37-5
M. Wt: 112.13 g/mol
InChI Key: ZSMZQEFXKCGILJ-UHFFFAOYSA-N
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Description

2-Butynyl acetate is an organic compound with the molecular formula C6H8O2. It is an ester formed from the reaction of 2-butyn-1-ol and acetic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butynyl acetate can be synthesized through the esterification of 2-butyn-1-ol with acetic acid in the presence of a catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Butynyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetic acid and other by-products.

    Reduction: The compound can be reduced to form 2-butyn-1-ol.

    Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Acetic acid and other oxidized derivatives.

    Reduction: 2-butyn-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Butynyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butynyl acetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the release of acetic acid and 2-butyn-1-ol. These products can then participate in further biochemical pathways. The compound’s reactivity is primarily due to the presence of the ester functional group, which can undergo hydrolysis and other reactions .

Comparison with Similar Compounds

  • Butyl acetate
  • Ethyl acetate
  • Methyl acetate

Comparison: 2-Butynyl acetate is unique due to the presence of the triple bond in its structure, which imparts different reactivity compared to other esters like butyl acetate, ethyl acetate, and methyl acetate. This triple bond allows for additional types of chemical reactions, such as alkyne-specific reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

but-2-ynyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMZQEFXKCGILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427046
Record name 2-BUTYNYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34485-37-5
Record name 2-BUTYNYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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